molecular formula C12H14O5 B6161840 methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate CAS No. 22636-28-8

methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B6161840
CAS No.: 22636-28-8
M. Wt: 238.2
InChI Key:
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Description

Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and contains an epoxide group, which makes it a versatile intermediate in organic synthesis. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common route involves the reaction of methyl 3-methoxy-4-hydroxybenzoate with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of substituted benzoates .

Scientific Research Applications

Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(oxiran-2-ylmethoxy)benzoate
  • Methyl 3-(oxiran-2-ylmethoxy)benzoate
  • Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)phenylpropanoate

Uniqueness

Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of both a methoxy group and an epoxide ring on the benzoate structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

22636-28-8

Molecular Formula

C12H14O5

Molecular Weight

238.2

Purity

97

Origin of Product

United States

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